molecular formula C11H10BrNO B13928022 4-Bromo-2,6-dimethylisoquinolin-1-one

4-Bromo-2,6-dimethylisoquinolin-1-one

Cat. No.: B13928022
M. Wt: 252.11 g/mol
InChI Key: LQAHCKYZDXFBNP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylisoquinolin-1-one is a heterocyclic aromatic compound belonging to the isoquinoline family. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical and pharmaceutical applications. The presence of bromine and methyl groups in this compound enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dimethylisoquinolin-1-one can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline and 4-bromoisoquinolin-1-one under different conditions . The reaction typically uses PdBr2/CuBr2/LiBr in MeCN for 4-bromoisoquinoline and PdBr2/CuBr2/HOAc in CH2ClCH2Cl for 4-bromoisoquinolin-1-one .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine and suitable catalysts. The process would be optimized for high yield and purity, ensuring the compound’s suitability for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylisoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2,6-dimethylisoquinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylisoquinolin-1-one involves its interaction with molecular targets and pathways in biological systems. The bromine and methyl groups influence its binding affinity and reactivity, allowing it to modulate specific biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Similar in structure but lacks the methyl groups.

    2,6-Dimethylisoquinoline: Similar but without the bromine atom.

    4-Bromo-2,6-dimethylquinoline: A quinoline derivative with similar substituents.

Uniqueness

4-Bromo-2,6-dimethylisoquinolin-1-one is unique due to the combined presence of bromine and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

4-bromo-2,6-dimethylisoquinolin-1-one

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(5-7)10(12)6-13(2)11(8)14/h3-6H,1-2H3

InChI Key

LQAHCKYZDXFBNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C=C2Br)C

Origin of Product

United States

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